1-Naphthylamine-2-sulfonic acid

説明

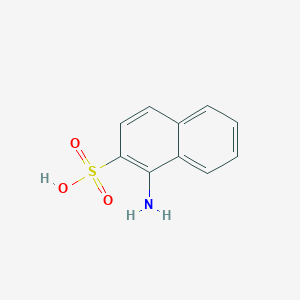

1-Naphthylamine-2-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1-Naphthylamine-2-sulfonic acid, also known as Tobias acid , is primarily used in the synthesis of azo dyes such as C.I. Acid Yellow 19 and C.I. Pigment Red 49 . Its primary targets are therefore the molecules involved in the synthesis of these dyes.

Mode of Action

The compound interacts with its targets through chemical reactions. It is prepared via the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite . The specific interactions with its targets in the dye synthesis process are complex and involve multiple steps.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of azo dyes . The compound is a key intermediate in these pathways. A recent study has discovered a pathway for 1-Naphthylamine degradation in Pseudomonas sp. strain JS3066 . The enzyme NpaA1 catalyzes the initial reaction in this pathway .

Result of Action

The primary result of the action of this compound is the synthesis of azo dyes . These dyes are widely used in various industries, including textiles and printing. The compound’s action results in the formation of brightly colored dyes that are stable and resistant to fading.

生物活性

1-Naphthylamine-2-sulfonic acid (also known as 1-naphthyl-2-sulfonic acid) is an aromatic compound with significant biological activity. It is primarily recognized for its role as a ligand in various biochemical pathways, particularly in cell signaling and angiogenesis. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 219.25 g/mol. It is soluble in water and exhibits a sulfonic acid functional group that enhances its reactivity and biological interactions.

This compound functions primarily through the following mechanisms:

- Cell Signaling : It acts as a potent mitogen, stimulating cell division and survival. The compound binds to fibroblast growth factor receptor 1 (FGFR1) and integrins, facilitating receptor dimerization and activation. This leads to downstream signaling cascades involving MAPK/ERK and AKT pathways, which are crucial for cellular proliferation and differentiation .

- Angiogenesis : The compound has been shown to induce angiogenesis, the formation of new blood vessels from existing ones. This process is mediated through the activation of FGFR1 and subsequent signaling pathways that promote endothelial cell migration and proliferation .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit tumor cell growth by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways that regulate cell survival .

Interaction with Serum Albumin

The binding affinity of this compound to human serum albumin (HSA) has been studied extensively. Fluorescence quenching experiments reveal that the compound can significantly alter the conformation of HSA, suggesting potential implications for drug delivery and bioavailability . The interaction leads to structural changes in HSA, affecting its secondary structure, which can influence the pharmacokinetics of co-administered drugs .

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on A549 lung cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 50 µM. The study concluded that the compound could be further explored as a potential anticancer agent due to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Angiogenesis Induction

In another study, the angiogenic potential of this compound was assessed using an in vitro tube formation assay with human umbilical vein endothelial cells (HUVECs). The results demonstrated that treatment with the compound significantly increased tube formation compared to controls, indicating its role as an angiogenic factor.

Toxicity and Safety Profile

While this compound exhibits promising biological activities, it is essential to consider its safety profile. Toxicological studies indicate that high concentrations may lead to cytotoxic effects; however, it is not classified as AMES toxic, suggesting a relatively low mutagenic potential .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells; potential for anticancer therapy |

| Angiogenesis | Stimulates endothelial cell proliferation; enhances tube formation in HUVECs |

| Serum Albumin Interaction | Alters HSA conformation; affects drug binding and pharmacokinetics |

| Toxicity | Low mutagenicity; cytotoxic at high concentrations |

科学的研究の応用

Chemical Synthesis and Dyes

1-Naphthylamine-2-sulfonic acid is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its sulfonic group enhances solubility in water, making it suitable for creating azo dyes. A notable application is in the production of D&C Red No. 34 , a color additive used in food and cosmetics. The synthesis involves coupling reactions where this compound reacts with diazonium salts to produce vibrant dyes, which are essential for various industrial applications .

Table 1: Common Dyes Synthesized from this compound

| Dye Name | Application | Chemical Structure |

|---|---|---|

| D&C Red No. 34 | Food and cosmetic coloring | Azo dye structure |

| Acid Yellow 23 | Textile dyeing | Azo dye structure |

| Direct Black 22 | Paper and leather | Azo dye structure |

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a precursor for various medicinal compounds. It has been investigated for its potential antibacterial and antiviral properties. Studies have shown that derivatives of naphthalene sulfonic acids exhibit activity against certain pathogens, indicating their potential use in drug formulation .

Case Study: Antibacterial Activity

A study examined the antibacterial effects of several naphthalene sulfonic acid derivatives, including this compound, against the Nakayama strain of Encephalitis japonica. The results indicated significant antibacterial activity, suggesting further exploration into its therapeutic applications .

Environmental Applications

The compound has also been studied for its biodegradability and potential use in environmental remediation. Microbial degradation studies have shown that certain bacteria can effectively degrade this compound, which is crucial for bioremediation efforts in contaminated environments .

Table 2: Microbial Degradation Studies

Industrial Applications

In industrial settings, this compound is used as a reagent in analytical chemistry. It is employed in reversed-phase liquid chromatography (RPLC) for the determination of various compounds, including intermediates in dye production. This application is vital for quality control processes within manufacturing environments .

Safety and Toxicological Considerations

Despite its applications, safety concerns regarding exposure to naphthalene derivatives exist. Studies have linked exposure to compounds like 2-naphthylamine with increased risks of bladder cancer among workers in dye manufacturing industries . Therefore, handling protocols must be strictly followed to mitigate health risks.

特性

IUPAC Name |

1-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZWNZGVZFLMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058838 | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-06-1 | |

| Record name | 1-Naphthylamine-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P4M2L23X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。